(4-Amino-3,5-dibromophenyl)acetic acid
Description
(4-Amino-3,5-dibromophenyl)acetic acid is an aromatic compound distinguished by its trifunctional nature. The presence of an amino group, a carboxylic acid moiety, and halogen atoms on a central phenyl ring provides multiple reactive sites, enabling a wide range of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 191869-08-6 sigmaaldrich.combldpharm.comsynquestlabs.com |
| Molecular Formula | C₈H₇Br₂NO₂ synquestlabs.com |
| Molecular Weight | 308.96 g/mol bldpharm.comsynquestlabs.com |
| MDL Number | MFCD20529161 bldpharm.comsynquestlabs.com |
To fully appreciate the utility of this compound, it is essential to understand its classification within two significant families of organic compounds: halogenated aromatic carboxylic acids and anilines.
Anilines and their Derivatives: Aniline (B41778), the simplest aromatic amine (C₆H₅NH₂), and its derivatives are foundational materials in chemical synthesis. wikipedia.org They serve as precursors for a vast array of products, including dyes, pigments, polymers, and rubber processing chemicals. wikipedia.orgcoherentmarketinsights.com In the pharmaceutical industry, the aniline scaffold is a key component in many drugs, such as paracetamol and various antibiotics. wikipedia.orgcoherentmarketinsights.com The amino group (-NH₂) on the aromatic ring is a potent activating group, influencing the reactivity of the ring in electrophilic substitution reactions. japsr.in
Aromatic Carboxylic Acids: This class of compounds is characterized by a carboxyl group (-COOH) attached to an aromatic ring. numberanalytics.com They exhibit acidic properties and are crucial intermediates in the synthesis of esters, amides, and other derivatives. numberanalytics.combyjus.com The carboxyl group itself is a deactivating, meta-directing group in electrophilic aromatic substitutions. chemicalnote.com Phenylacetic acid and its derivatives, in particular, are prevalent structures in medicinal chemistry, forming the basis for drugs with anti-inflammatory and hypoglycemic properties. organic-chemistry.orgnih.gov
Halogenated Compounds: The introduction of halogen atoms, such as bromine, onto an aromatic ring significantly alters a molecule's physical and chemical properties. Halogenation can increase lipophilicity, which is crucial for bioactive compounds, and provides reactive "handles" for further synthetic modifications, such as cross-coupling reactions. acs.org The Hell-Volhard-Zelinsky reaction is a classic method for the α-halogenation of carboxylic acids, though direct ring halogenation is also common. byjus.comjove.com
This compound is a hybrid of these classes, possessing the nucleophilic amino group of an aniline, the acidic carboxyl group of a phenylacetic acid, and the synthetically versatile bromine atoms of a halogenated arene. This combination of functional groups often leads to complex reactivity but also offers substantial opportunities for creating diverse molecular structures.
The true value of this compound lies in its potential as a multifunctional building block for constructing more complex molecules. Each functional group can be targeted for specific chemical transformations:
Reactions of the Amino Group: The primary amino group can undergo a variety of reactions. It can be acylated to form amides, alkylated, or, most significantly, converted into a diazonium salt. This diazonium intermediate is highly versatile and can be replaced by a wide range of other functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction), providing a gateway to numerous other derivatives.
Reactions of the Carboxylic Acid Group: The acetic acid moiety can be readily converted into esters, amides, or acid chlorides. These transformations are fundamental in peptide synthesis and in linking the molecule to other scaffolds, which is particularly useful in drug discovery and materials science. nih.gov
Reactions of the Bromine Atoms: The two bromine atoms on the aromatic ring are perhaps its most valuable feature for advanced synthesis. They are ideal substrates for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation) reactions. mdpi.com This allows for the precise and efficient introduction of a wide variety of aryl, heteroaryl, or alkyl groups at these positions, enabling the systematic exploration of chemical space around the core structure.
This trifecta of reactivity allows chemists to use this compound as a scaffold, selectively modifying one part of the molecule while leaving the others intact for subsequent steps, facilitating the assembly of complex target structures.
While specific, published research focusing exclusively on this compound is limited, its structural motifs point toward clear and promising research directions, primarily within medicinal chemistry and materials science.
The phenylacetic acid framework is a known pharmacophore found in various biologically active compounds. organic-chemistry.orgnih.gov Research on halogenated phenylacetic acid derivatives has explored their potential as aldose reductase inhibitors, which are relevant to diabetic complications. nih.gov Furthermore, related di-halogenated amino aromatics are investigated as intermediates for creating compounds with antibacterial, antifungal, and anti-inflammatory properties. guidechem.com The presence of bromine atoms can enhance the biological activity of a parent compound or improve its pharmacokinetic profile.
Therefore, a primary research trajectory for this compound is its use as a starting material for the synthesis of novel bioactive molecules. Researchers can utilize the functional groups to build libraries of compounds for screening against various biological targets, including enzymes and receptors. The dibromo-substitution pattern is particularly interesting for creating rigid, well-defined structures that can be optimized for potent and selective binding to a target protein.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-amino-3,5-dibromophenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c9-5-1-4(3-7(12)13)2-6(10)8(5)11/h1-2H,3,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYIWMWVYLKCAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 4 Amino 3,5 Dibromophenyl Acetic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For (4-Amino-3,5-dibromophenyl)acetic acid, ¹H and ¹³C NMR spectra provide definitive information about the chemical environment of each hydrogen and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic, methylene (B1212753), amine, and carboxylic acid protons. Due to the symmetrical substitution on the phenyl ring, the two aromatic protons are chemically equivalent and are expected to appear as a singlet. The methylene protons of the acetic acid group, being adjacent to the aromatic ring, would also produce a singlet. The amine and carboxylic acid protons are exchangeable and often appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature. carlroth.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The spectrum is expected to show signals for the two distinct carbons of the acetic acid moiety (methylene and carbonyl) and four signals for the aromatic carbons, reflecting the symmetry of the substituted phenyl ring. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing bromo and carboxylic acid groups. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| -CH ₂- | 3.5 - 3.7 | Singlet | 40 - 45 |
| Ar-H | 7.2 - 7.4 | Singlet | 130 - 135 |
| -NH ₂ | 4.0 - 5.0 (broad) | Singlet | N/A |
| -COOH | 10.0 - 12.0 (broad) | Singlet | N/A |
| C -Br | N/A | N/A | 110 - 115 |
| C -NH₂ | N/A | N/A | 145 - 150 |
| C -CH₂ | N/A | N/A | 135 - 140 |
| -C OOH | N/A | N/A | 170 - 175 |
Note: Predicted values are based on standard chemical shift ranges and analysis of structurally similar compounds. Actual experimental values may vary based on solvent and other experimental conditions.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. acs.org
The molecular formula for this compound is C₈H₇Br₂NO₂. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak, which would show a characteristic M:M+2:M+4 ratio of approximately 1:2:1, resulting from the presence of two bromine atoms (⁵⁰% ⁷⁹Br, ⁵⁰% ⁸¹Br).
The fragmentation of protonated amino acids and carboxylic acids typically involves characteristic losses of small neutral molecules. nih.govnih.gov For this compound, the principal fragmentation pathways in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are expected to include:
Loss of the carboxyl group: Cleavage of the bond between the phenyl ring and the acetic acid side chain, or loss of COOH (45 Da).
Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid.
Alpha-cleavage: Fragmentation of the C-C bond adjacent to the aromatic ring is a common pathway for benzylic compounds. libretexts.org This would result in the formation of a stable benzylic radical or cation.
Table 2: Predicted Key Mass Fragments for this compound
| Predicted m/z | Proposed Fragment Identity | Notes |
| 327/329/331 | [M+H]⁺ | Molecular ion peak cluster showing the characteristic 1:2:1 isotopic pattern for two bromine atoms. |
| 309/311/313 | [M+H - H₂O]⁺ | Loss of water from the protonated carboxylic acid. |
| 283/285/287 | [M+H - CO₂]⁺ | Loss of carbon dioxide (decarboxylation). |
| 268/270/272 | [M+H - COOH - H₂]⁺ | Corresponds to the 4-amino-3,5-dibromobenzyl cation. |
Note: m/z values correspond to the major isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ⁷⁹Br, ⁸¹Br). The listed fragments are predictions based on common fragmentation patterns for this class of compounds. nih.govlibretexts.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
Vibrational and electronic spectroscopy techniques provide complementary information regarding the functional groups and conjugated systems within a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its primary functional groups. The N-H stretching vibrations of the primary amine typically appear as two bands in the 3300-3500 cm⁻¹ region. The O-H stretch of the carboxylic acid is very broad and appears from 2500-3300 cm⁻¹, often overlapping with C-H stretches. The carbonyl (C=O) stretch of the carboxylic acid is a strong, sharp peak typically found around 1700 cm⁻¹. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The substituted benzene (B151609) ring in this compound constitutes the primary chromophore. The spectrum is expected to exhibit strong absorptions in the UV region, corresponding to π→π* electronic transitions of the aromatic ring. physchemres.org The position of the maximum absorption (λₘₐₓ) is influenced by the substituents; the auxochromic amino group typically causes a bathochromic (red) shift to longer wavelengths.
Table 3: Predicted Spectroscopic Data (IR, UV-Vis) for this compound
| Spectroscopic Technique | Functional Group / Transition | Predicted Absorption Range |
| Infrared (IR) | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ |
| Infrared (IR) | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) |
| Infrared (IR) | C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ |
| Infrared (IR) | C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ |
| Infrared (IR) | C=O Stretch (Carboxylic Acid) | 1700 - 1725 cm⁻¹ |
| Infrared (IR) | C-N Stretch (Amine) | 1250 - 1350 cm⁻¹ |
| Infrared (IR) | C-Br Stretch | 500 - 650 cm⁻¹ |
| UV-Visible | π→π* (Aromatic) | ~240 nm and ~290 nm |
Note: These are characteristic ranges and the exact positions and intensities can be influenced by the molecular environment and solvent.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can elucidate precise bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
While specific crystallographic data for this compound is not available in the reviewed literature, analysis of related structures allows for a prediction of its solid-state characteristics. For instance, the crystal structure of the related compound 4-amino-3,5-dibromobenzonitrile (B1273783) has been reported. researchgate.net It is expected that the crystal structure of this compound would be heavily influenced by intermolecular hydrogen bonding. The amine group can act as a hydrogen bond donor, while the carboxylic acid group can act as both a donor (from the -OH) and an acceptor (at the C=O). These interactions would likely lead to the formation of extended networks or dimeric structures, which are common for carboxylic acids, significantly influencing the compound's physical properties such as melting point and solubility.
Computational and Theoretical Studies on 4 Amino 3,5 Dibromophenyl Acetic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular properties of (4-Amino-3,5-dibromophenyl)acetic acid. DFT methods are widely used due to their balance of accuracy and computational efficiency in calculating the electronic structure of molecules. jcdronline.orgresearchgate.net These calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic properties. researchgate.net For instance, methods like B3LYP with a 6-31G(d,p) basis set are commonly employed to obtain reliable ground-state molecular geometries, including bond lengths and angles. jcdronline.orgnih.gov
The electronic structure of a molecule governs its stability and reactivity. DFT calculations provide a detailed map of the electron distribution within this compound. This allows for the prediction of its chemical reactivity. By analyzing the electron density, atomic charges, and other electronic parameters, researchers can identify which parts of the molecule are electron-rich or electron-poor, thus predicting how it will interact with other chemical species.
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP surface is color-coded to represent different potential values; typically, red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). youtube.com
For this compound, the MEP map would likely show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the amino group, highlighting these as primary sites for electrophilic interactions.
Positive Potential (Blue): Located around the hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group, indicating these are the most electrophilic regions.
Neutral Regions (Green): Predominantly over the carbon atoms of the phenyl ring.
This visualization helps in understanding non-covalent interactions, such as hydrogen bonding, which are critical to the molecule's biological and chemical behavior. proteopedia.org
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for determining molecular stability and reactivity. researchgate.net
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive. For this compound, FMO analysis would reveal the distribution of these orbitals. The HOMO is expected to be localized mainly on the electron-rich amino group and the phenyl ring, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid group. This charge transfer character is essential for understanding the molecule's electronic transitions and potential nonlinear optical (NLO) properties. nih.gov
| Parameter | Energy (eV) | Significance |
|---|---|---|
| HOMO Energy | - | Electron-donating ability |
| LUMO Energy | - | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | - | Chemical reactivity and kinetic stability |
Hypothetical data illustrating the output of an FMO analysis. Actual values would be determined by specific DFT calculations.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines intramolecular interactions, such as hyperconjugation and charge delocalization, by transforming the calculated wave function into localized orbitals representing core electrons, lone pairs, and bonds. nih.govwisc.edu
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(N) | π(C-C) of ring | - |
| LP(O) of C=O | σ(C-OH) | - |
| π(C-C) of ring | π*(C-C) of ring | - |
Illustrative table of potential intramolecular interactions and their stabilization energies from an NBO analysis. LP denotes a lone pair, while π and σ* denote antibonding orbitals.*
Conformational Analysis and Molecular Dynamics Simulations
The biological and chemical activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound has rotational freedom around its single bonds, particularly the bond connecting the acetic acid side chain to the phenyl ring. Conformational analysis is used to identify the most stable conformers (low-energy structures) of the molecule.
Molecular Dynamics (MD) simulations can further investigate the dynamic behavior of these conformers over time, often in a simulated solvent environment like water. researchgate.netnih.gov MD simulations provide insights into how the molecule moves, flexes, and interacts with its surroundings, which is crucial for understanding its behavior in a biological system. researchgate.net
Prediction of Spectroscopic Parameters (e.g., Theoretical NMR)
Quantum chemical calculations are highly effective in predicting spectroscopic properties. Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. jcdronline.org
These predicted chemical shifts can be compared with experimental NMR data to verify the molecular structure. A strong correlation between the theoretical and experimental spectra provides high confidence in the structural assignment. Discrepancies can point to specific conformational effects or interactions present in the experimental conditions that were not accounted for in the theoretical model.
| Atom | Theoretical ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O (acid) | - | - |
| CH₂ (acid) | - | - |
| C-NH₂ (ring) | - | - |
| C-Br (ring) | - | - |
Example of a data table comparing theoretical and experimental ¹³C NMR chemical shifts.
Derivatization and Functionalization Strategies of 4 Amino 3,5 Dibromophenyl Acetic Acid
Synthesis of Ester and Amide Derivatives
The carboxylic acid group of (4-Amino-3,5-dibromophenyl)acetic acid is a key handle for the synthesis of ester and amide derivatives. These reactions typically proceed via nucleophilic acyl substitution.
Esterification: Ester derivatives can be synthesized through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. openstax.org The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating attack by the alcohol nucleophile. openstax.org Subsequent dehydration yields the corresponding ester.
Amidation: The synthesis of amides from this compound generally requires the activation of the carboxylic acid, as the hydroxyl group is a poor leaving group. openstax.org Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by a primary or secondary amine to form the amide bond. openstax.org
Table 1: Synthesis of Ester and Amide Derivatives of this compound
| Derivative | Reagents and Conditions | Reaction Type |
|---|---|---|
| Methyl (4-amino-3,5-dibromophenyl)acetate | This compound, Methanol (B129727), H₂SO₄ (cat.), Reflux | Fischer Esterification |
| Ethyl (4-amino-3,5-dibromophenyl)acetate | This compound, Ethanol, H₂SO₄ (cat.), Reflux | Fischer Esterification |
| N-Benzyl-(4-amino-3,5-dibromophenyl)acetamide | This compound, Benzylamine, DCC, DCM, RT | Amide Coupling |
| N-Phenyl-(4-amino-3,5-dibromophenyl)acetamide | This compound, Aniline (B41778), EDC, DMF, RT | Amide Coupling |
Chemical Modifications of the Amino Group
The primary amino group on the phenyl ring of this compound is nucleophilic and can undergo a variety of chemical modifications.
Acylation: The amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides. libretexts.org For instance, reaction with acetyl chloride or acetic anhydride (B1165640) introduces an acetyl group, forming N-(4-carboxymethyl-2,6-dibromophenyl)acetamide. quora.com These reactions are often carried out in the presence of a base to neutralize the acidic byproduct. An efficient method for the acetylation of primary amines involves the use of acetyl chloride in an environmentally benign brine solution under weakly basic conditions. ias.ac.in
Sulfonamidation: Sulfonamides can be prepared by reacting the amino group with a sulfonyl chloride, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, in the presence of a base like pyridine. This reaction yields the corresponding N-sulfonylated derivative, for example, 4-((phenylsulfonyl)amino)-3,5-dibromophenyl)acetic acid.
Table 2: Acylation and Sulfonamidation of the Amino Group
| Reaction | Reagent | Product |
|---|---|---|
| Acylation | Acetyl Chloride, NaOAc/TEA, Brine | (4-Acetamido-3,5-dibromophenyl)acetic acid |
| Acylation | Acetic Anhydride, Pyridine | (4-Acetamido-3,5-dibromophenyl)acetic acid |
| Sulfonamidation | Benzenesulfonyl Chloride, Pyridine | (4-(Phenylsulfonamido)-3,5-dibromophenyl)acetic acid |
| Sulfonamidation | p-Toluenesulfonyl Chloride, Pyridine | (4-(Tosylamido)-3,5-dibromophenyl)acetic acid |
The primary amino group of this compound can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. libretexts.orginternationaljournalcorner.com This reaction is typically acid- or base-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The formation of Schiff bases is a reversible reaction. ekb.eg For example, reacting this compound with benzaldehyde (B42025) in the presence of a catalytic amount of acetic acid would yield (4-(benzylideneamino)-3,5-dibromophenyl)acetic acid. The synthesis of Schiff bases from the related compound 2-amino-3,5-dibromobenzaldehyde (B195418) with various amino alcohols has been reported, indicating the feasibility of this transformation. jocpr.com
Transformations Involving the Carboxylic Acid Group
Beyond ester and amide formation, the carboxylic acid group can undergo other important transformations. One key reaction is its conversion to an acid chloride. Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride effectively replaces the hydroxyl group with a chlorine atom, yielding the highly reactive (4-amino-3,5-dibromophenyl)acetyl chloride. openstax.org This acid chloride is a valuable intermediate for the synthesis of esters and amides under milder conditions than direct methods, and for the preparation of other carboxylic acid derivatives.
Incorporation of this compound into Complex Molecular Architectures
The bifunctional nature of this compound makes it an attractive building block for the synthesis of more complex molecules, including hybrid molecules with potential biological activity.
Molecular hybridization is a strategy in drug design where two or more pharmacophores are linked to create a single molecule with potentially enhanced activity or a dual mode of action. nih.gov this compound can be incorporated into such hybrids. For instance, a hybrid molecule could be designed by linking it to a purine (B94841) derivative.
The synthesis of such a hybrid could involve forming an amide bond between the carboxylic acid of this compound and an amino-functionalized purine. Alternatively, the amino group of this compound could be used to form a bond with a suitably functionalized purine. A study on 4-aminoquinoline-purine hybrids demonstrated the potential of this approach in developing new antiplasmodial agents. nih.gov In this study, the two pharmacophores were linked with the aim of targeting multiple pathways in the malarial parasite. nih.gov This design principle can be applied to create novel hybrids of this compound with purines, potentially leading to compounds with interesting biological profiles.
Integration into Heterocyclic Systems
The unique structural arrangement of this compound, featuring a reactive amino group ortho to an acetic acid side chain, presents a versatile scaffold for the synthesis of various fused heterocyclic systems. This arrangement allows for cyclization reactions, incorporating the atoms of the core structure into newly formed rings. Research in this area focuses on leveraging the nucleophilicity of the amino group and the electrophilic potential of the activated carboxylic acid moiety to construct key heterocyclic frameworks, such as quinazolinones and benzodiazepinediones.
Synthesis of Quinazolinone Derivatives
One of the prominent applications of ortho-aminoaryl acetic acids in heterocyclic synthesis is the preparation of quinazolinone derivatives. These compounds can be synthesized through a cyclocondensation reaction involving the this compound backbone. The general strategy involves the reaction of the amino group with a suitable one-carbon synthon, followed by intramolecular cyclization with the acetic acid side chain.
A hypothetical reaction scheme for the synthesis of a 6,8-dibromo-2,3-dihydroquinazolin-4(1H)-one derivative from this compound is presented below. This transformation could be achieved by reacting the parent compound with an appropriate orthoester in the presence of an acid catalyst. The orthoester would serve as the source of the C2 carbon of the quinazolinone ring.
Table 1: Proposed Synthesis of a Quinazolinone Derivative
| Reactant | Reagent | Product |
| This compound | Triethyl orthoformate | 6,8-Dibromo-2,3-dihydroquinazolin-4(1H)-one |
In this proposed synthesis, the amino group of this compound would initially react with triethyl orthoformate to form an intermediate ethoxyimidate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the nitrogen on the carbonyl carbon of the acetic acid side chain, would lead to the formation of the quinazolinone ring system.
Formation of Benzodiazepinedione Scaffolds
The integration of this compound into seven-membered heterocyclic systems, such as benzodiazepinediones, represents another significant synthetic avenue. The construction of the 1,5-benzodiazepine-2,4-dione skeleton can be envisioned through the reaction of the parent compound with an α-amino acid, leading to the formation of a seven-membered ring.
A plausible synthetic route to a 7,9-dibromo-1,2,3,5-tetrahydro-4H-1,5-benzodiazepine-2,4-dione derivative is outlined below. This transformation would involve the coupling of this compound with an amino acid, such as glycine (B1666218), followed by intramolecular cyclization.
Table 2: Proposed Synthesis of a Benzodiazepinedione Derivative
| Reactant | Reagent | Product |
| This compound | Glycine | 7,9-Dibromo-1,2,3,5-tetrahydro-4H-1,5-benzodiazepine-2,4-dione |
The initial step in this proposed pathway would be the formation of an amide bond between the carboxylic acid group of this compound and the amino group of glycine. The subsequent intramolecular cyclization would occur through the reaction of the amino group of the original phenylacetic acid moiety with the carbonyl group of the newly introduced glycine unit, leading to the formation of the seven-membered benzodiazepinedione ring.
The successful implementation of these and other derivatization strategies opens up possibilities for creating a diverse library of novel heterocyclic compounds based on the this compound scaffold, which can be further explored for various scientific applications.
Research on Biological and Agro Chemical Activities of 4 Amino 3,5 Dibromophenyl Acetic Acid Derivatives
Exploration of Molecular Interactions with Biological Targets
The specific arrangement of the amino group, bromine atoms, and the acetic acid side chain on the phenyl ring provides a unique chemical framework. Modifications to this structure have led to derivatives capable of interacting with specific biological targets, such as receptors and enzymes.
Derivatives of aminophenyl acetamides have been investigated for their ability to modulate the activity of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain and temperature sensation. nih.gov The TRPV1 receptor is activated by various stimuli, including heat, protons (acidic conditions), and capsaicin, the pungent compound in chili peppers. nih.govcellphysiolbiochem.com Blockade of this receptor through antagonism is a promising therapeutic strategy for managing inflammatory and neuropathic pain. nih.govresearchgate.net
Research into the effects of halogenation on (4-aminophenyl)acetamide derivatives revealed a significant shift in their functional activity at the TRPV1 receptor. Specifically, the introduction of bromine atoms onto the phenyl ring, creating a 3,5-dibromophenyl structure, can convert a TRPV1 agonist (a substance that activates the receptor) into an antagonist (a substance that blocks the receptor). nih.gov Structure-activity relationship studies have shown that the extent of this shift towards antagonism increases with the size of the halogen atom (Iodine > Bromine > Chlorine). nih.gov
Studies on rat TRPV1 (rTRPV1) expressed in Chinese hamster ovary cells demonstrated that certain brominated derivatives are potent antagonists. For example, specific compounds incorporating the 3,5-dibromophenyl moiety displayed significant antagonistic potency, with Ki (ant) values in the low nanomolar range, indicating strong binding and blocking activity at the receptor. nih.gov
Table 1: Functional Activity of a Halogenated Aminophenyl Acetamide Derivative at the rTRPV1 Receptor
| Compound Characteristic | Functional Activity | Potency (Ki(ant)) |
|---|
Note: Data represents the potency of a specific derivative from the studied series and illustrates the high degree of antagonism achieved through halogenation.
The human immunodeficiency virus (HIV) protease is a critical enzyme for the replication and maturation of the virus. nih.govmdpi.com Inhibiting this enzyme is a cornerstone of highly active antiretroviral therapy (HAART) for managing AIDS. nih.gov The inhibitors are designed to mimic the natural substrate of the protease, binding to its active site with high affinity to prevent the cleavage of viral polyproteins. mdpi.commdpi.com
While direct studies on (4-Amino-3,5-dibromophenyl)acetic acid derivatives as HIV protease inhibitors are not extensively documented in the reviewed literature, research on structurally related amino acid derivatives provides valuable insights. For instance, a broad series of inhibitors based on 4-amino-3-hydroxy-5-phenylpentanoic acid have been developed. nih.gov These compounds, synthesized from protected L-phenylalaninols, were designed to fit into the S3, S2, and S1'-S3' sites of the enzyme. nih.gov This research yielded several potent inhibitors with inhibition constants (Ki values) as low as 3.4 nM and significant antiviral activity. nih.gov
The success of these related amino acid derivatives suggests that the this compound scaffold could be a promising starting point for designing novel, non-peptidic HIV protease inhibitors. The dibromo-substituted phenyl ring could potentially form unique interactions within the enzyme's active site, offering a new avenue for inhibitor design.
Investigation of Antioxidant Properties
Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by scavenging free radicals, which are implicated in a variety of diseases. nih.gov Numerous studies have explored the antioxidant potential of various synthetic compounds, including derivatives of amino acids and aromatic amines.
The antioxidant activity of novel derivatives is often evaluated in vitro using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.govpensoft.net In this assay, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by a change in color, which can be quantified spectrophotometrically. nih.gov
While specific studies on the antioxidant properties of this compound derivatives were not prominent in the surveyed literature, research on related structures is informative. For example, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated significant antioxidant activity. nih.govresearchgate.net In one study, a triazolethione derivative showed DPPH radical scavenging activity 1.13 times higher than that of the standard antioxidant, ascorbic acid. nih.gov These findings indicate that the presence of an amino group on a phenyl ring, a core feature of this compound, is common in molecules with antioxidant potential.
Assessment of Antimicrobial Efficacy (e.g., Antibacterial, Antifungal)
The rise of multidrug-resistant pathogens presents a major global health challenge, necessitating the discovery of new antimicrobial agents. nih.govmdpi.com Synthetic amino acid derivatives have emerged as a promising class of compounds in this pursuit.
Research has focused on synthesizing and evaluating derivatives of related structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid, for their activity against both drug-resistant bacteria and fungi. nih.gov These studies have shown that chemical modifications to the core structure can yield compounds with potent, structure-dependent antimicrobial activity. nih.gov
For instance, certain dihydrazide derivatives have demonstrated notable activity against Gram-negative pathogens, including carbapenemase-producing E. coli and multidrug-resistant P. aeruginosa and A. baumannii. nih.gov Furthermore, these derivatives have shown substantial efficacy against pathogenic fungi, including multiple drug-resistant strains of Candida species, with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range. nih.gov The data suggests that these compounds could serve as scaffolds for developing new treatments for challenging microbial infections.
Table 2: In Vitro Antimicrobial Activity of a Structurally Related Dihydrazide Derivative
| Pathogen | Type | MIC (µg/mL) |
|---|---|---|
| P. aeruginosa AR-1114 | Gram-negative Bacteria | 32 nih.gov |
| A. baumannii AR-0273 | Gram-negative Bacteria | 32 nih.gov |
Research into Herbicidal and Agrochemical Applications
Amino acid derivatives are a known source of compounds with herbicidal activity. nih.gov Synthetic herbicides are vital for modern agriculture, helping to control weeds and improve crop yields. mdpi.com Research in this area focuses on discovering novel molecules with high efficacy, broad weed control spectra, and safety for crops. nih.gov
Derivatives based on a 4-amino-phenyl structure have been synthesized and tested for their herbicidal properties. For example, a series of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds were designed and evaluated. mdpi.com These compounds, which are related to the auxin class of herbicides, demonstrated significant inhibitory effects on weed growth. mdpi.com
In greenhouse tests, many of these compounds showed excellent post-emergence herbicidal activity against broadleaf weeds. At a concentration of 250 µM, several derivatives achieved over 80% inhibition of root growth in Brassica napus (rapeseed). mdpi.com Notably, some compounds completely inhibited the growth of Amaranthus retroflexus L (redroot pigweed). mdpi.com These results highlight the potential of using the 4-amino-phenyl scaffold as a basis for developing new and effective herbicides. mdpi.comgoogle.comepo.org
Table 3: Post-Emergence Herbicidal Activity of a 4-Amino-picolinic Acid Derivative
| Weed Species | Common Name | Growth Inhibition |
|---|---|---|
| Amaranthus retroflexus L | Redroot Pigweed | 100% mdpi.com |
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. By systematically altering the chemical structure and observing the corresponding changes in efficacy, researchers can identify the key molecular features responsible for a compound's function. nih.govnih.govmdpi.com
For derivatives related to this compound, several SAR trends have been identified across different biological activities:
TRPV1 Antagonism: In the case of aminophenyl acetamide derivatives, halogenation of the phenyl ring is a key determinant of functional activity. SAR studies have clearly shown that introducing halogens at the 5-position shifts the compound's profile from agonism to antagonism. The potency of this antagonism is directly related to the size of the halogen atom, following the trend I > Br > Cl. nih.gov
Herbicidal Activity: For 4-amino-picolinic acid derivatives containing a phenyl-substituted pyrazole group, the position of substituents on the phenyl ring significantly influences herbicidal efficacy. Research indicates that when substituents (such as F, Br, Cl, or methyl) are located at the 2- and 4-positions of the phenyl ring, the resulting compounds exhibit superior inhibitory activity compared to those with substitution at the 3-position. mdpi.com Conversely, the presence of strong electron-withdrawing (e.g., nitro) or electron-donating (e.g., hydroxyl) groups tends to decrease activity. mdpi.com
Antimicrobial Efficacy: In the development of antimicrobial thiazole derivatives, which share the aminophenyl structural element, the nature of substituents on the phenyl ring plays a critical role. The presence of electron-withdrawing groups, such as bromine at the para-position of the phenyl ring, has been shown to enhance both antimicrobial and anticancer activities. nih.govresearchgate.net
These SAR findings provide a rational basis for the future design and synthesis of more potent and selective derivatives of this compound for therapeutic and agrochemical applications.
Analytical Methodologies for 4 Amino 3,5 Dibromophenyl Acetic Acid in Research Settings
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures and quantify individual components. For (4-Amino-3,5-dibromophenyl)acetic acid, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most prominently used techniques.
HPLC is a highly efficient and versatile technique for the separation, identification, and quantification of this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation from potential impurities and other matrix components.
Given the aromatic and polar nature of this compound, reversed-phase HPLC is the most common approach. Octadecylsilane (C18) bonded silica (B1680970) is a frequently used stationary phase due to its hydrophobicity, which allows for good retention and separation of aromatic compounds. google.comlongdom.org The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). google.comlongdom.org The pH of the aqueous phase is a critical parameter that influences the retention time and peak shape of the analyte by controlling its ionization state.
A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to ensure the efficient elution of all compounds of interest with good resolution. Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in this compound exhibits strong absorbance in the UV region. A detection wavelength of around 250 nm is often suitable for this class of compounds. google.com
Method validation is a critical step to ensure the reliability of the analytical data. This process involves demonstrating the method's linearity, accuracy, precision, selectivity, and robustness according to established guidelines.
| Parameter | Typical Conditions | Rationale |
|---|---|---|
| Stationary Phase | Octadecylsilane (C18) bonded silica | Provides good retention and separation for aromatic compounds. google.comlongdom.org |
| Mobile Phase | Aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol) google.comlongdom.org | Allows for the adjustment of retention and selectivity. |
| Elution Mode | Gradient elution | Ensures efficient separation of compounds with a wide range of polarities. |
| Detection | UV detector at approximately 250 nm google.com | The aromatic ring provides strong UV absorbance for sensitive detection. |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of this compound. It is particularly useful for reaction monitoring, purity screening, and preliminary identification. HPTLC offers improved resolution, sensitivity, and quantification capabilities compared to conventional TLC.
For the analysis of aromatic amines like this compound, silica gel is a commonly used stationary phase. oup.comniscpr.res.in The mobile phase, or eluent, is a mixture of organic solvents, and its composition is optimized to achieve the desired separation. A common mobile phase for separating aromatic amines is a mixture of benzene (B151609) and ethyl acetate (B1210297). oup.com
After the development of the chromatogram, the separated spots are visualized. Since this compound is a colorless compound, visualization can be achieved by exposing the plate to UV light, which may cause the compound to fluoresce or quench the fluorescence of the indicator-impregnated plate. Staining with a suitable reagent, such as cinnamaldehyde (B126680) which reacts with aromatic primary amines to produce a colored spot, can also be employed. rsc.orgresearchgate.net
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Stationary Phase | Silica gel G coated plates oup.comniscpr.res.in | Provides a polar surface for the separation of aromatic amines. |
| Mobile Phase | Benzene:ethyl acetate (80:20) oup.com | To achieve differential migration and separation of components. |
| Visualization | UV light or staining with a reagent like cinnamaldehyde oup.comrsc.orgresearchgate.net | To detect the separated, colorless spots on the TLC plate. |
Spectrophotometric Analytical Approaches
Spectrophotometry, particularly UV-Visible spectrophotometry, is a valuable tool for the quantitative analysis of this compound, especially in bulk form or in simple solutions where interfering substances are absent. This technique is based on the principle that the compound absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration.
The presence of the substituted benzene ring in this compound results in characteristic absorption bands in the UV region of the electromagnetic spectrum. libretexts.org Benzene itself exhibits a broad absorption band around 254 nm. libretexts.org The substituents on the aromatic ring (amino and dibromo groups) will influence the position and intensity of this absorption maximum. A typical analysis involves preparing a solution of the compound in a suitable solvent (e.g., methanol or ethanol) and measuring its absorbance at the wavelength of maximum absorption (λmax) using a UV-Visible spectrophotometer. A calibration curve is constructed by plotting the absorbance of a series of standard solutions of known concentrations against their respective concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Methodologies for Purity Assessment and Impurity Profiling
Ensuring the purity of this compound is critical for its intended research applications. Impurity profiling involves the identification and quantification of any impurities present in the sample. These impurities can arise from the synthetic process or from degradation of the compound.
HPLC is the primary technique for purity assessment and impurity profiling due to its high resolving power. nih.gov By using a validated HPLC method, the peak corresponding to this compound can be separated from the peaks of any impurities. The purity of the sample can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
For the identification of unknown impurities, hyphenated techniques such as HPLC-Mass Spectrometry (HPLC-MS) are invaluable. nih.gov HPLC-MS provides both the retention time of the impurity from the HPLC separation and its mass-to-charge ratio from the mass spectrometer, which can be used to deduce its molecular weight and elemental composition. Further structural elucidation of isolated impurities can be achieved using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. nih.gov
Common potential impurities in substances structurally related to this compound include starting materials, intermediates from the synthesis, and degradation products. For instance, in the synthesis of related compounds like Ambroxol, impurities such as Ambroxol Impurity C (trans-4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol) have been identified. allmpus.com
Future Research Directions for 4 Amino 3,5 Dibromophenyl Acetic Acid
Development of Novel and Sustainable Synthetic Routes
While classical synthetic routes to halogenated aromatic compounds are established, future research will prioritize the development of novel and sustainable methods for synthesizing (4-Amino-3,5-dibromophenyl)acetic acid. The focus will be on improving efficiency, reducing environmental impact, and enhancing safety.
Key research avenues include:
Green Halogenation Agents: Moving beyond traditional brominating agents that can be hazardous and produce significant waste is a primary goal. Research into milder, more selective, and recyclable halogenating systems is crucial.
Catalytic Systems: The development of novel catalysts, including biocatalysts (enzymes) or transition-metal catalysts, could offer pathways with higher atom economy, lower energy consumption, and improved regioselectivity.
Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for streamlined scale-up and integration of purification steps.
Solvent Minimization: Future syntheses will aim to use greener solvents, such as water, supercritical fluids, or ionic liquids, or develop solvent-free reaction conditions to minimize volatile organic compound (VOC) emissions. researchgate.net
Table 1: Comparison of Traditional vs. Future Synthetic Approaches
| Feature | Traditional Synthesis | Future Sustainable Synthesis |
|---|---|---|
| Halogenating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS), Enzymatic Halogenation |
| Solvent | Glacial Acetic Acid, Dichloroethane | Water, Supercritical CO₂, Ionic Liquids, Solvent-free |
| Catalyst | None or Lewis Acids | Biocatalysts, Photocatalysts, Nanocatalysts |
| Process Type | Batch Processing | Continuous Flow Chemistry |
| Waste Profile | High, acidic waste streams | Minimized, recyclable byproducts |
Advanced Characterization and Deeper Mechanistic Understanding
A comprehensive understanding of the structure-property relationships of this compound requires the application of advanced characterization techniques. While standard methods like NMR and IR spectroscopy provide basic structural confirmation, future studies will delve deeper to elucidate subtle structural features and reactive behavior.
Future research will likely involve:
Solid-State Analysis: For the compound and its potential polymeric derivatives, techniques like solid-state NMR (ssNMR) and single-crystal X-ray diffraction will be invaluable for understanding intermolecular interactions, crystal packing, and polymorphism, which influence bulk material properties.
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used not only for precise mass determination but also to study fragmentation pathways, providing insights into the molecule's stability and potential degradation products. mdpi.com
In-situ Spectroscopic Monitoring: Employing techniques like in-situ FT-IR or Raman spectroscopy to monitor reactions in real-time can provide critical data for understanding reaction kinetics and identifying transient intermediates, leading to a more complete mechanistic picture of its synthesis and reactivity.
Kinetic Studies: Detailed kinetic analysis of its formation and subsequent reactions (e.g., polymerization, cross-coupling) will enable the optimization of reaction conditions and provide fundamental data for process modeling and scale-up.
Exploration of Emerging Applications in Materials Science
The unique trifunctional nature of this compound—possessing an amine, a carboxylic acid, and two bromine atoms—makes it a highly promising building block for novel functional materials.
Promising areas for future exploration include:
High-Performance Polymers: The amine and carboxylic acid groups are ideal functionalities for step-growth polymerization to create novel polyamides and polyesters. The bulky bromine atoms on the phenyl ring could impart properties such as increased thermal stability, enhanced flame retardancy, and a high refractive index.
Functionalized Surfaces and Nanomaterials: The molecule could be grafted onto surfaces or incorporated into nanomaterials. The bromine atoms can serve as reactive handles for post-synthetic modification via reactions like Suzuki or Buchwald-Hartwig cross-coupling, allowing for the attachment of other functional groups. researchgate.net
Active Pharmaceutical Intermediates: Its structure is analogous to other biologically active phenylacetic acid derivatives. Future research could explore its use as a scaffold in medicinal chemistry to synthesize new compounds with potential therapeutic activities.
Table 2: Potential Applications in Materials Science
| Application Area | Rationale for Use | Key Functional Groups |
|---|---|---|
| Flame-Retardant Polymers | High bromine content can impart flame retardancy. | -Br |
| High Refractive Index Optics | Heavy atoms like bromine increase the refractive index of polymers. | Aromatic ring, -Br |
| Functional Scaffolds | Can be used as a core structure for building more complex molecules. | -NH₂, -COOH, -Br |
| Monomer for Polyamides | Amine and carboxylic acid groups for polymerization. | -NH₂, -COOH |
Integrated Computational-Experimental Approaches for Discovery and Design
The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating materials discovery and process development. nih.gov Future research on this compound will greatly benefit from such an integrated approach.
Key strategies include:
Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to predict molecular properties such as spectroscopic signatures (NMR, IR), electronic structure (HOMO-LUMO energies), and reactivity indices. researchgate.nettandfonline.comnih.gov This can aid in the interpretation of experimental data and predict the molecule's behavior in different chemical environments.
Reaction Pathway Modeling: Computational modeling can be used to map out potential energy surfaces for synthetic reactions, helping to identify the most plausible reaction mechanisms and predict the effect of different catalysts or reaction conditions. This can guide experimental efforts to optimize synthetic routes.
Molecular Dynamics Simulations: For polymeric materials derived from this monomer, molecular dynamics (MD) simulations can predict bulk properties like glass transition temperature, mechanical strength, and conformational preferences of polymer chains, providing a theoretical basis for designing materials with desired characteristics.
By combining predictive computational models with targeted experimental synthesis and characterization, the design-build-test-learn cycle can be significantly shortened, enabling a more rapid and efficient exploration of the full potential of this compound.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns. However, overlapping signals (e.g., aromatic protons in ) may require 2D NMR (COSY, HSQC) for resolution.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (, expected = 327.86 g/mol).
- Elemental Analysis : Validate bromine content (theoretical Br%: 48.7%).
Q. Advanced Consideration
- X-ray Crystallography : Resolve stereoelectronic effects of bromine substituents (as in and ). Crystallize the compound in ethanol/water to obtain single crystals.
- Thermogravimetric Analysis (TGA) : Assess thermal stability, which is critical for herbicide formulations .
How does the bioactivity of this compound compare to its dichloro and difluoro analogs in auxin-type herbicide applications?
Q. Basic Research Focus
- Structure-Activity Relationship (SAR) : Bromine’s larger atomic radius and lower electronegativity vs. chlorine/fluorine may alter receptor binding. Compare herbicidal efficacy using in vitro assays (e.g., plant cell elongation inhibition, as in ).
- Bioassay Design : Test on model weeds (e.g., Arabidopsis) at concentrations of 0.1–100 µM. Measure EC values relative to fluroxypyr () and picloram ().
Q. Advanced Consideration
- Molecular Docking : Use auxin receptor models (e.g., TIR1) to predict binding affinity differences. Bromine’s hydrophobic interactions may enhance binding compared to chlorine .
What are the key considerations for designing stability studies of this compound under various environmental conditions?
Q. Basic Research Focus
Q. Advanced Consideration
- Soil Half-Life Studies : Conduct microcosm experiments to assess degradation kinetics in agricultural soils. Correlate with microbial activity (e.g., LC-MS/MS quantification of metabolites) .
What methodologies are recommended for studying the interaction of this compound with plant auxin receptors?
Q. Advanced Research Focus
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () between the compound and recombinant auxin-binding proteins (ABP1).
- CRISPR-Cas9 Mutants : Use Arabidopsis mutants lacking auxin receptors (e.g., tir1-1) to confirm target specificity .
- Transcriptomic Profiling : Perform RNA-seq on treated plants to identify differentially expressed genes (e.g., IAA, SAUR families) compared to fluroxypyr-treated samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
